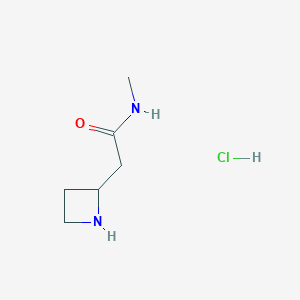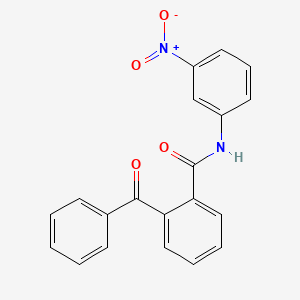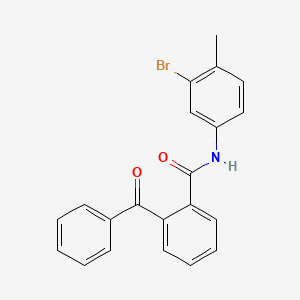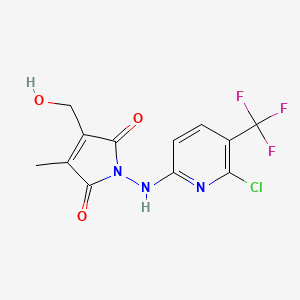
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrrole ring with hydroxymethyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the functionalization of the pyridine ring, followed by the construction of the pyrrole ring. Key steps may include halogenation, nucleophilic substitution, and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, often incorporating green chemistry principles.
化学反应分析
Types of Reactions
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
科学研究应用
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-methyl-1H-pyrrole-2,5-dione: Lacks the hydroxymethyl group.
1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-1H-pyrrole-2,5-dione: Lacks the methyl group on the pyrrole ring.
Uniqueness
The presence of both hydroxymethyl and methyl groups on the pyrrole ring, along with the chlorine and trifluoromethyl substitutions on the pyridine ring, makes 1-((6-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-3-(hydroxymethyl)-4-methyl-1H-pyrrole-2,5-dione unique
属性
分子式 |
C12H9ClF3N3O3 |
|---|---|
分子量 |
335.66 g/mol |
IUPAC 名称 |
1-[[6-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-(hydroxymethyl)-4-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C12H9ClF3N3O3/c1-5-6(4-20)11(22)19(10(5)21)18-8-3-2-7(9(13)17-8)12(14,15)16/h2-3,20H,4H2,1H3,(H,17,18) |
InChI 键 |
HXDAXUIQFVRGRG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C1=O)NC2=NC(=C(C=C2)C(F)(F)F)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


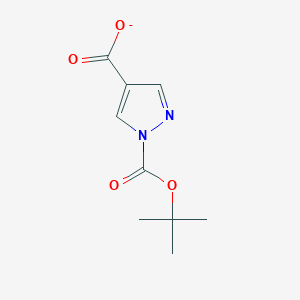
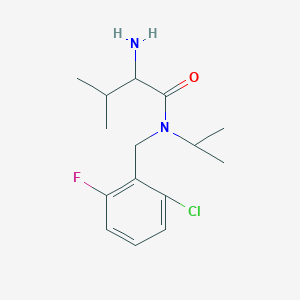

![(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol](/img/structure/B14801372.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B14801385.png)
![(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)
![N-[[4-(furan-2-ylmethylsulfanyl)-3-nitrophenyl]methylideneamino]thiophene-2-carboxamide](/img/structure/B14801400.png)
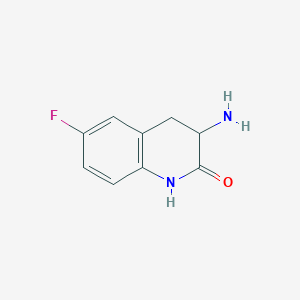
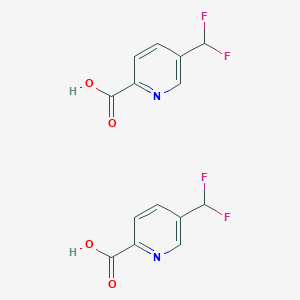
![Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane](/img/structure/B14801413.png)
